molecular formula C19H15FN6O5 B2637973 N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-5-硝基呋喃-2-甲酰胺 CAS No. 921890-61-1

N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-5-硝基呋喃-2-甲酰胺

货号: B2637973
CAS 编号: 921890-61-1
分子量: 426.364
InChI 键: RIPITIWBRTWAHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is a part of a class of compounds that have received significant attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the condensation of certain moieties, followed by cyclization and further reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple ring structures. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . More detailed structural analysis would require specific computational modeling or experimental data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include base-catalyzed formation of certain structures via a Knoevenagel condensation, followed by [4+1] cycloaddition . Other reactions involve the use of hydrogen at room temperature .

科学研究应用

合成和生物学评价

吡唑并[3,4-d]嘧啶类化合物已被合成并评估其作为抗癌和抗 5-脂氧合酶剂的潜力。一项研究合成了一系列新型的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。该研究讨论了这些化合物的构效关系 (SAR),表明了它们的潜在治疗应用 (Rahmouni 等,2016)

抗癌活性

另一个感兴趣的领域是合成吡唑并[3,4-d]嘧啶-4-酮衍生物以获得抗癌活性。一项研究产生了一系列化合物,对 MCF-7 人乳腺腺癌细胞系表现出显着的抗肿瘤活性,突出了该化学类别在癌症治疗中的潜力 (Abdellatif 等,2014)

酶促活性调节

含有吡唑并嘧啶基团的化合物也已被证明可以调节酶促活性。一项研究涉及合成和测试衍生物对纤维二糖酶活性的影响,证明了这些化合物在生物技术应用中的潜在效用 (Abd 和 Awas,2008)

合成技术

研究还包括开发新的合成方法来生产 N-烷基-4-烷基氨基-1-芳基-1H-吡唑并[3,4-d]嘧啶-6-甲酰胺衍生物库。此类研究对于扩大该类别中化合物的可及性和可变性以进行进一步的药理学评估至关重要 (Heo 和 Jeon,2017)

未来方向

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given its complex structure and the activities of similar compounds, it could be a potential candidate for drug development .

属性

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O5/c20-14-4-2-1-3-12(14)10-24-11-22-17-13(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPITIWBRTWAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。